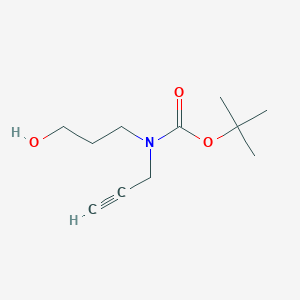
Tert-butyl 3-hydroxypropyl(prop-2-ynyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a hydroxypropyl group, and a prop-2-yn-1-yl group attached to a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloropropanol and propargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reactions.
-
Step 1: Formation of tert-butyl N-(3-hydroxypropyl)carbamate
- Reactants: tert-butyl carbamate, 3-chloropropanol
- Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), temperature (e.g., 60-80°C)
- Reaction: tert-butyl carbamate reacts with 3-chloropropanol to form tert-butyl N-(3-hydroxypropyl)carbamate.
-
Step 2: Formation of tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate
- Reactants: tert-butyl N-(3-hydroxypropyl)carbamate, propargyl bromide
- Conditions: Base (e.g., sodium hydride), solvent (e.g., tetrahydrofuran), temperature (e.g., 0-25°C)
- Reaction: tert-butyl N-(3-hydroxypropyl)carbamate reacts with propargyl bromide to form tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate.
Industrial Production Methods: Industrial production of tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate can undergo oxidation reactions, particularly at the hydroxypropyl group, to form corresponding carbonyl compounds.
- Common reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction:
- The compound can be reduced to form saturated derivatives.
- Common reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution:
- The propargyl group can undergo nucleophilic substitution reactions to form various derivatives.
- Common reagents: Nucleophiles such as amines or thiols.
Major Products Formed:
- Oxidation of the hydroxypropyl group leads to the formation of aldehydes or ketones.
- Reduction of the compound results in the formation of saturated carbamates.
- Substitution reactions yield a variety of functionalized carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
- It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- It is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
- It is investigated for its role in drug delivery systems and prodrug formulations.
Industry:
- The compound is used in the production of specialty chemicals and materials.
- It finds applications in the synthesis of polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxypropyl and propargyl groups play crucial roles in its reactivity and biological activity.
Molecular Targets and Pathways:
- The compound may interact with enzymes and proteins, leading to inhibition or modulation of their activity.
- It can participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(2-hydroxyethyl)-N-(prop-2-yn-1-yl)carbamate
- tert-Butyl N-(3-hydroxypropyl)-N-(but-2-yn-1-yl)carbamate
- tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-en-1-yl)carbamate
Comparison:
- tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate is unique due to the presence of both hydroxypropyl and propargyl groups, which confer distinct reactivity and biological properties.
- Similar compounds may have variations in the length and saturation of the alkyl chains, leading to differences in their chemical behavior and applications.
Eigenschaften
Molekularformel |
C11H19NO3 |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
tert-butyl N-(3-hydroxypropyl)-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C11H19NO3/c1-5-7-12(8-6-9-13)10(14)15-11(2,3)4/h1,13H,6-9H2,2-4H3 |
InChI-Schlüssel |
PCFOVOGBWUYJBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CCCO)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


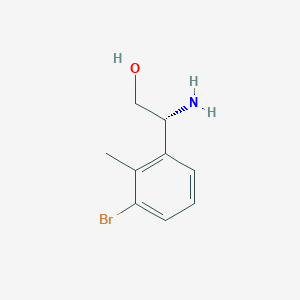
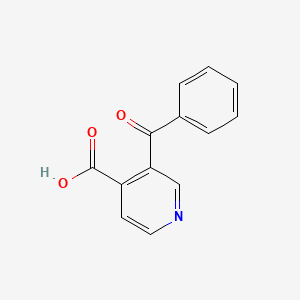
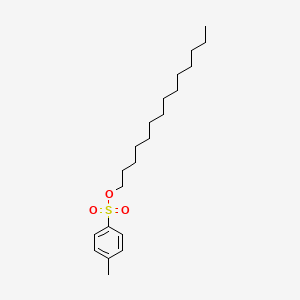
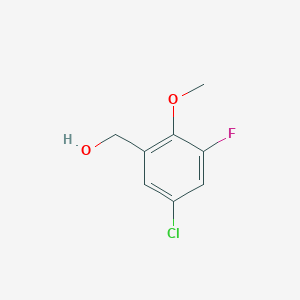
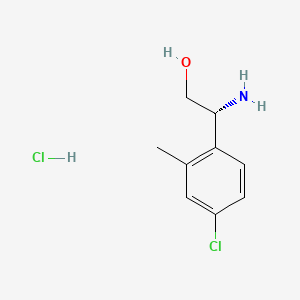
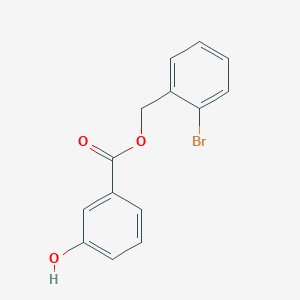


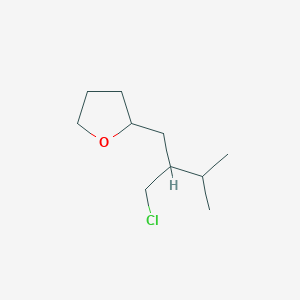
![(r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol](/img/structure/B13557297.png)
![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13557303.png)
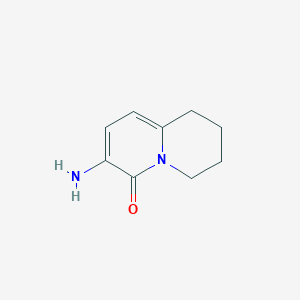
![[(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13557312.png)

